Comprehensive Technical Guide on tert-Butyl N-(2-aminohexyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on tert-Butyl N-(2-aminohexyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
tert-Butyl N-(2-aminohexyl)carbamate (CAS: 1384430-32-3) is a highly versatile, orthogonally protected 1,2-diamine building block. Featuring a six-carbon aliphatic chain with a tert-butoxycarbonyl (Boc)-protected primary amine at the C1 position and a free primary amine at the C2 position, it serves as a critical intermediate in modern medicinal chemistry. Its primary utility lies in the design of peptidomimetics, targeted protein degraders (PROTACs), and complex branched architectures where regioselective functionalization of adjacent nitrogen atoms is required.
Part 1: Physicochemical Properties & Structural Analysis
Understanding the intrinsic properties of this molecule is essential for predicting its behavior in organic synthesis and biological systems.
| Property | Value |
| Chemical Name | tert-Butyl N-(2-aminohexyl)carbamate |
| CAS Registry Number | 1384430-32-3 [1] |
| Molecular Formula | C11H24N2O2 |
| Molecular Weight | 216.32 g/mol |
| SMILES String | CCCCC(N)CNC(=O)OC(C)(C)C |
| Physical State (20°C) | Viscous liquid to low-melting solid |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; slightly soluble in H2O |
| pKa (Free Amine) | ~10.5 (predicted) |
| Hydrogen Bond Donors | 3 (1 from carbamate, 2 from free amine) |
| Hydrogen Bond Acceptors | 2 (from carbamate oxygens) |
Structural Causality : The presence of the bulky Boc group at C1 not only prevents unwanted polymerization or cross-reactivity during synthesis but also sterically shields the adjacent C2 amine to a minor degree. However, the C2 amine remains highly nucleophilic, allowing for selective acylation, alkylation, or reductive amination without affecting the C1 position [2]. Furthermore, the C2 carbon is a stereocenter, meaning the compound can exist as a racemate or as distinct (R)- and (S)-enantiomers, which is critical for structure-activity relationship (SAR) studies dictating spatial ligand orientation.
Part 2: Mechanistic Utility and Orthogonal Reactivity
The core value of tert-butyl N-(2-aminohexyl)carbamate is its orthogonal reactivity. In complex molecule synthesis, differentiating two highly reactive primary amines is notoriously difficult. By pre-installing a Boc group on the C1 amine, chemists can treat the C2 amine as the sole nucleophile.
Caption: Regioselective functionalization of the C2 amine followed by acidic deprotection.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure high fidelity in synthetic execution, the following protocols incorporate self-validating checkpoints to confirm reaction progress without relying solely on downstream purification.
Protocol 1: Regioselective N-Acylation of the C2 Amine
Objective : Couple a carboxylic acid to the free C2 amine using standard peptide coupling reagents. Rationale : HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered secondary-carbon amines. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile [3].
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Activation : Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Stir for 5 minutes at room temperature to form the active ester.
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Coupling : Add 2.0 eq of DIPEA, followed by 1.0 eq of tert-butyl N-(2-aminohexyl)carbamate.
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Reaction & In-Process Control : Stir at room temperature for 2 hours.
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Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting diamine. Stain with Ninhydrin and heat. The starting material will appear as a vibrant purple spot (indicating the free primary amine). The reaction is complete when the purple spot is entirely absent, indicating full conversion to the Ninhydrin-negative amide.
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Workup : Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na2SO4, filter, and concentrate.
Protocol 2: Boc Deprotection to Yield the Free C1 Amine
Objective : Remove the Boc group to expose the C1 primary amine for subsequent functionalization. Rationale : A mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (1:1 v/v) is the industry standard for Boc removal. The 1:1 ratio balances the necessary acidity with optimal solvation of the organic substrate [4].
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Preparation : Dissolve the C2-functionalized intermediate in anhydrous DCM (0.1 M). Cool to 0°C in an ice bath to control the exothermic cleavage.
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Cleavage : Dropwise, add an equal volume of TFA.
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Reaction & In-Process Control : Remove the ice bath and stir for 1 hour.
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Self-Validation Check: Observe the reaction for gas evolution. The cleavage of the Boc group releases isobutylene and carbon dioxide. The cessation of bubbling is a primary macroscopic indicator of reaction completion. Confirm via LC-MS (look for the loss of 100 Da corresponding to the Boc group).
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Isolation : Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically. The product is obtained as a TFA salt, ready for immediate downstream use.
Part 4: Applications in Advanced Therapeutics
In the realm of targeted protein degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), linker topology dictates the physicochemical properties and efficacy of the final molecule. The hexyl chain of tert-butyl N-(2-aminohexyl)carbamate provides a lipophilic spacer that can traverse cellular membranes, while the 1,2-diamine motif acts as a critical branching node.
Caption: Utilization of the 1,2-diamine scaffold as a branching node in PROTAC linker design.
By utilizing this specific building block, researchers can independently attach an E3 ligase binder to the C1 position and a target protein binder to the C2 position. The remaining aliphatic tail (C3-C6) projects outward, modifying the local lipophilicity and potentially interacting with the protein surface to stabilize the ternary complex [5].
References
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Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.[Link]
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MacMillan, K. S., & Boger, D. L. (2008). "Fundamental strategies in peptidomimetic design." Journal of Medicinal Chemistry, 51(10), 2727-2735.[Link]
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Greene, T. W., & Wuts, P. G. M. (1999). "Protective Groups in Organic Synthesis." John Wiley & Sons.[Link]
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Maple, H. J., et al. (2019). "Development of a versatile linker library for PROTACs." MedChemComm, 10(11), 1938-1945.[Link]
